

Comprehensive Technical Guide: Ethyl 6-Methylpiperidine-2-Carboxylate

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Compound of Interest

Compound Name: *Ethyl 6-methylpiperidine-2-carboxylate*

Cat. No.: *B13537144*

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Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Scope: Physicochemical profiling, mechanistic safety causality, and self-validating synthetic workflows.

Executive Summary & Chemical Identity

In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their predictable pharmacokinetics and structural rigidity. **Ethyl 6-methylpiperidine-2-carboxylate** (CAS: 20077-29-6) is a highly versatile secondary amine and chiral building block utilized extensively in the total synthesis of complex alkaloids and pharmaceutical intermediates [1](#).

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a dynamic system. The molecule features a dual-reactive profile: a nucleophilic secondary amine and an electrophilic ester carbonyl. Understanding the causality behind its reactivity is paramount for designing robust, reproducible experimental workflows and ensuring laboratory safety.

Physicochemical Profiling & Mechanistic Causality

To handle this compound effectively, one must understand the physical chemistry governing its behavior. The presence of the basic piperidine nitrogen makes the molecule susceptible to atmospheric oxidation, while the ethyl ester is prone to hydrolysis under extreme pH conditions.

Table 1: Quantitative Physicochemical Properties

Parameter	Value	Mechanistic Implication
CAS Number	20077-29-6[1]	Unique chemical identifier for procurement and SDS tracking.
Molecular Formula	C9H17NO2[1]	Indicates a degree of unsaturation of 2 (one ring, one carbonyl).
Molecular Weight	171.24 g/mol [1]	Low molecular weight suggests high vapor pressure; presents an inhalation hazard.
Functional Groups	Secondary Amine, Ethyl Ester	Dual reactivity requires orthogonal protection strategies during complex syntheses.
Storage Conditions	Inert atmosphere, Dark, <8°C[2]	Causality: Prevents N-oxidation of the amine and photo-degradation, ensuring batch-to-batch assay reproducibility.

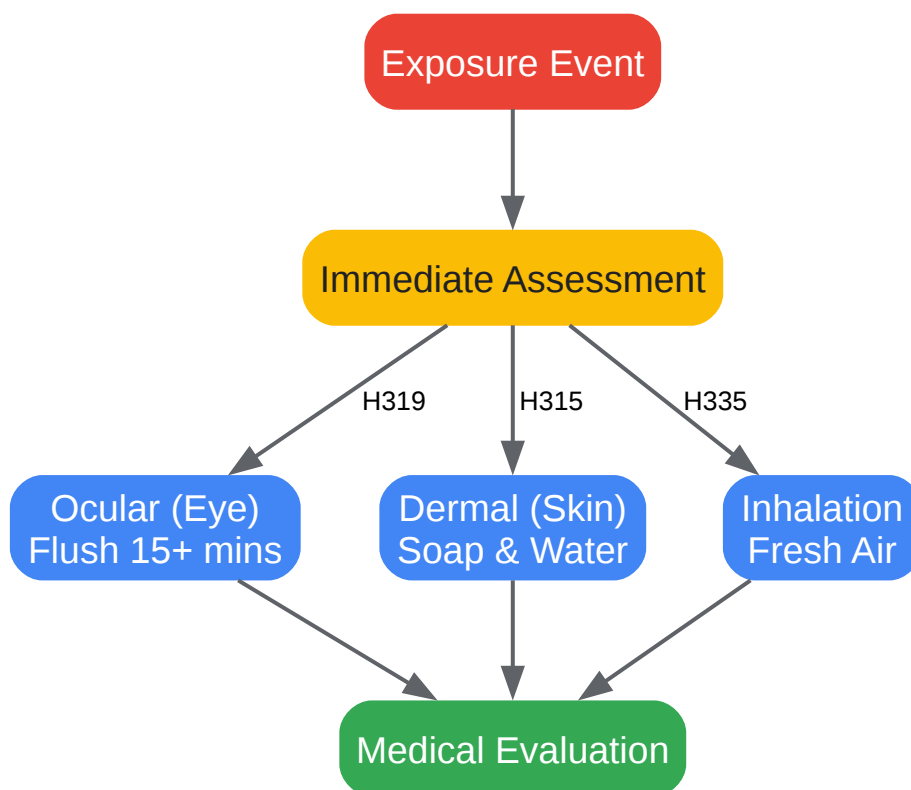
Hazard Identification & Safety Logic

Handling functionalized piperidines requires a rigorous, logic-driven safety protocol. Based on extrapolated GHS data for structurally analogous piperidine carboxylates, this compound is classified as a multi-route irritant [[3]]().

Table 2: GHS Hazard Classification & Causality

Hazard Class	Code	Causality & Chemical Rationale
Skin Irritation	H315[3]	The basic secondary amine abstracts protons from epidermal proteins, causing localized inflammation and lipid bilayer disruption.
Eye Irritation	H319[3]	High aqueous solubility of the amine leads to rapid pH alteration in the tear film, potentially damaging the cornea.
STOT SE 3	H335[3]	The volatile nature of the low-MW ester allows vapors to irritate mucosal membranes in the respiratory tract.

Exposure Response Logic



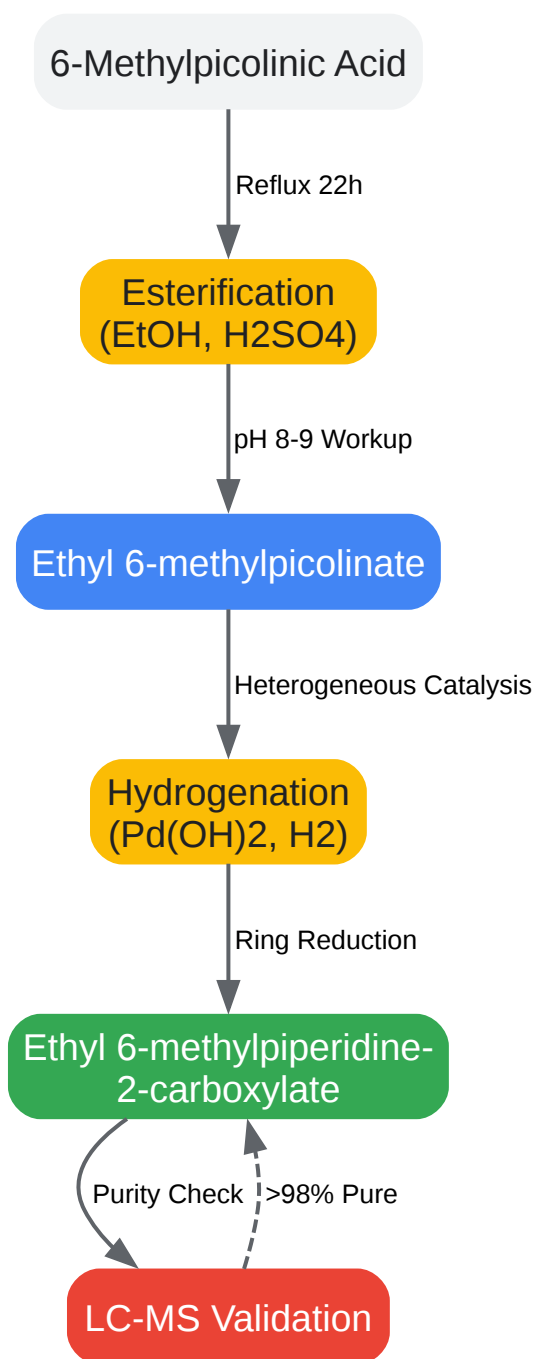
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Caption: GHS-aligned exposure response pathway for piperidine derivatives.

Self-Validating Synthetic Workflows

The most reliable method for accessing **Ethyl 6-methylpiperidine-2-carboxylate** involves a two-step sequence: esterification of 6-methylpicolinic acid followed by heterogeneous catalytic hydrogenation of the pyridine ring 4, [[5]]().

Workflow Diagram



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Caption: Two-step synthetic workflow from picolinic acid to the target piperidine.

Protocol 1: Synthesis of Intermediate (Ethyl 6-methylpicolinate)

- Step 1: Reaction Setup. Dissolve 6-methylpicolinic acid (1.0 eq) in absolute ethanol. Add concentrated H_2SO_4 (catalytic) dropwise.
 - Causality: Absolute ethanol acts as both solvent and reactant. H_2SO_4 protonates the carboxylic acid, increasing its electrophilicity to drive the Fischer esterification.
- Step 2: Reflux & Monitor. Heat the mixture to reflux for 22 hours[5].
 - Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The highly polar zwitterionic starting material will remain at the baseline, while the esterified product will migrate ($R_f \sim 0.4$).
- Step 3: Biphasic Workup. Concentrate the mixture to remove ethanol. Dissolve the residue in water and add saturated aqueous NaHCO_3 until the pH reaches 8-9. Extract with Ethyl Acetate (3x)[5].
 - Causality: Adjusting the pH to 8-9 neutralizes the sulfuric acid and deprotonates the pyridine nitrogen, allowing the neutral ester to partition into the organic ethyl acetate layer without hydrolyzing the newly formed ester bond.

Protocol 2: Catalytic Hydrogenation to Target Product

- Step 1: Catalyst Loading. In a high-pressure hydrogenation flask, suspend 20% Palladium hydroxide on carbon ($\text{Pd}(\text{OH})_2/\text{C}$, 10% w/w) in absolute ethanol under an Argon atmosphere[4].
 - Causality: Argon purging is critical. Dry palladium catalysts can ignite ethanol vapors in the presence of atmospheric oxygen.
- Step 2: Reduction. Inject the intermediate from Protocol 1. Pressurize the vessel with H_2 gas and agitate vigorously.
 - Causality: The aromatic pyridine ring requires significant activation energy to reduce. $\text{Pd}(\text{OH})_2$ (Pearlman's catalyst) provides a highly active surface area for the sequential addition of hydrogen across the pi-bonds.

- Step 3: Filtration & Validation. Vent the H₂ gas safely. Filter the suspension through a pad of Celite to remove the catalyst.
 - Self-Validating Checkpoint: Analyze the filtrate via LC-MS. The UV absorbance trace at 254 nm should drop to near zero (as the aromatic chromophore is destroyed), and the mass spectrum must show a shift from M+H = 166 (pyridine ester) to M+H = 172 (piperidine ester)[4],[5].

References

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- BLD Pharm - 77034-33-4 | Ethyl piperidine-2-carboxylate hydrochloride (Storage & Handling Analog).[2] 2
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- ProQuest - The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipelicolic Acid and (±)-Cannabisativine (Hydrogenation Protocol).[4]4
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